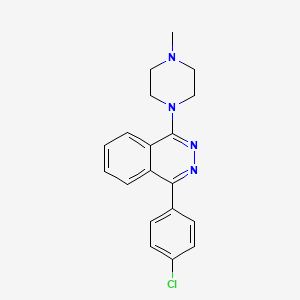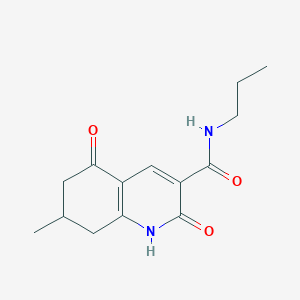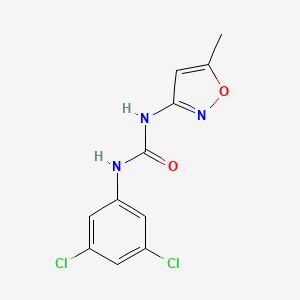
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the triazole family of compounds, which are known for their diverse biological activities. CTB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The precise mechanism of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to act by binding to specific target proteins and modulating their activity. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to bind to a variety of proteins, including the GABA receptor, fatty acid amide hydrolase, and the protein kinase CK2.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a range of biochemical and physiological effects, including the modulation of GABA receptor function, the inhibition of fatty acid amide hydrolase activity, and the modulation of the immune system. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have antifungal activity, suggesting potential applications in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a number of advantages for use in lab experiments, including its high potency and specificity for target proteins, its fluorescent properties for use as a probe, and its potential applications in a variety of research fields. However, limitations include the need for careful control of dosage and potential toxicity at high concentrations.
Orientations Futures
Future research directions for N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could include further investigation of its potential as an antifungal agent, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further investigation of the precise mechanisms of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to the development of more effective and targeted therapies.
Méthodes De Synthèse
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-(4H-1,2,4-triazol-4-yl)aniline in the presence of a base such as triethylamine. Other methods include the reaction of 4-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base, or the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with 4-chlorobenzoyl isocyanate.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of GABA receptor function, and as an inhibitor of the enzyme fatty acid amide hydrolase. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have potential as an antifungal agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-3-5-13(6-4-12)19-15(21)11-1-7-14(8-2-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAYQPBQBTOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-pyridin-2-ylacetamide](/img/structure/B5381159.png)


![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)


![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)